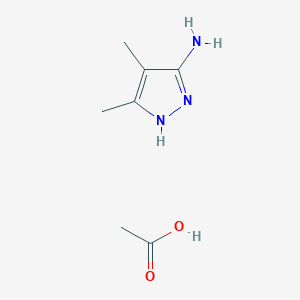

4,5-Dimethyl-1H-pyrazol-3-amine acetate

Description

General Significance of Pyrazole (B372694) Heterocycles in Chemical and Biological Sciences

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a core structure in a multitude of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives exhibit a wide spectrum of biological activities. nih.govnih.gov These activities include anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects. numberanalytics.comnih.gov

The versatility of the pyrazole ring allows it to serve as a foundational component in the design of drugs targeting various enzymes and receptors. nih.govresearchgate.net For instance, several approved drugs for a range of therapeutic areas contain a pyrazole moiety, highlighting its importance in drug discovery and development. nih.govnih.govresearchgate.net Beyond medicine, pyrazole derivatives are utilized as herbicides and insecticides in agriculture and as key components in the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.comresearchgate.net

The 4,5-Dimethyl-1H-pyrazol-3-amine Scaffold: A Focus on its Academic Relevance

The 4,5-Dimethyl-1H-pyrazol-3-amine scaffold is a specific derivative of pyrazole that has garnered academic interest primarily as a versatile building block in organic synthesis. The presence of both a nucleophilic amine group and the pyrazole ring system allows for a variety of chemical transformations, making it a valuable starting material for constructing more complex molecules. smolecule.commdpi.com

Derivatives of 3-aminopyrazole (B16455) are particularly important as precursors for the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves a privileged motif in medicinal chemistry. mdpi.commdpi.com The academic relevance of the 4,5-Dimethyl-1H-pyrazol-3-amine scaffold lies in its potential use for developing new compounds with targeted biological activities. smolecule.com Researchers investigate its derivatives for applications as anti-inflammatory, analgesic, antibacterial, and antifungal agents. smolecule.commdpi.com Furthermore, its structure allows it to act as a ligand, capable of binding to metal ions, which suggests potential applications in coordination chemistry for the development of new catalysts or functional materials. smolecule.com

Below is a table detailing the chemical properties of the parent amine, 4,5-Dimethyl-1H-pyrazol-3-amine.

| Property | Value |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Melting Point | 63-67°C |

| Boiling Point | 317.7°C at 760 mmHg |

| Physical Form | Powder/Solid |

| CAS Number | 91159-73-8 |

This data is for the parent amine, 4,5-Dimethyl-1H-pyrazol-3-amine. smolecule.comsigmaaldrich.comcymitquimica.comalfa-chemistry.com

Historical Development of Pyrazole-3-amine Research and its Broader Implications

The study of pyrazoles dates back to the late 19th century, with the first synthesis of the parent compound attributed to Buchner. numberanalytics.comproquest.com Research into pyrazole derivatives, including those with amine functionalities, has a long history, with foundational synthetic work being published for over a century. proquest.comacs.org

Specifically, 3(5)-aminopyrazoles have long been recognized as especially interesting and useful starting materials in organic synthesis. mdpi.com Their ability to react as 1,3-bis-nucleophilic reagents in cyclocondensation reactions has been extensively studied, leading to the development of a vast library of fused pyrazole systems. mdpi.com This historical research has laid the groundwork for the modern application of aminopyrazole scaffolds in drug discovery and materials science. The continued investigation into the synthesis and reactivity of compounds like 4,5-Dimethyl-1H-pyrazol-3-amine is built upon this rich history, with contemporary research focusing on creating novel derivatives with enhanced selectivity and potency for various biological targets. mdpi.comnih.gov The development of these core structures has had broad implications, enabling the creation of advanced therapeutic agents and functional materials. nih.gov

Properties

IUPAC Name |

acetic acid;4,5-dimethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.C2H4O2/c1-3-4(2)7-8-5(3)6;1-2(3)4/h1-2H3,(H3,6,7,8);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDXENKZSZHHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4,5 Dimethyl 1h Pyrazol 3 Amine Acetate and Analogous Structures

Established Synthetic Routes to 4,5-Dimethyl-1H-pyrazol-3-amine

The foundational methods for constructing the 3-aminopyrazole (B16455) core, particularly with the 4,5-dimethyl substitution pattern, rely on well-established cyclization reactions. These routes are characterized by their reliability and the use of readily available starting materials.

Condensation Reactions of Hydrazines with Carbonyl Compounds

One of the most fundamental and widely employed methods for the synthesis of the pyrazole (B372694) ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.gov For the synthesis of dimethyl-substituted pyrazoles, acetylacetone (B45752) (2,4-pentanedione) is a common precursor. The reaction with hydrazine hydrate (B1144303) or hydrazine sulfate (B86663) leads to the formation of 3,5-dimethylpyrazole. orgsyn.orgyoutube.comgoogle.com

To introduce the 3-amino group, a β-ketonitrile is typically used as the carbonyl component. The synthesis of 3-amino-5-methylpyrazole, a close analogue, is achieved by reacting cyanoacetone or its alkali metal salt with hydrazine, a hydrazinium (B103819) salt, or hydrazine hydrate. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic addition of the second nitrogen atom of hydrazine onto the nitrile carbon, leading to cyclization and the formation of the aminopyrazole.

A general representation of this condensation is depicted in the following reaction scheme:

Reactants: A β-ketonitrile (e.g., 3-methyl-2-oxobutanenitrile) and Hydrazine

Product: 4,5-Dimethyl-1H-pyrazol-3-amine

Mechanism: The reaction involves a nucleophilic attack of hydrazine on the carbonyl group to form a hydrazone intermediate. This is followed by the addition of the other nitrogen atom of hydrazine to the nitrile carbon, resulting in cyclization to form the final pyrazole product.

| Reactant 1 | Reactant 2 | Product | Reference |

| Acetylacetone | Hydrazine Sulfate | 3,5-Dimethylpyrazole | orgsyn.org |

| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | youtube.comgoogle.com |

Reductive Methodologies for Azo-Substituted Pyrazole Precursors

An alternative established route to aminopyrazoles involves the reduction of an azo-substituted pyrazole precursor. This two-step approach first involves the synthesis of an azopyrazole, which is then reduced to the corresponding aminopyrazole.

The synthesis of the azo-substituted pyrazole can be achieved by reacting a 4-substituted aniline (B41778) with acetylacetone in the presence of sodium nitrite (B80452) and sodium acetate (B1210297) to yield a 3-[2-(4-substitutedphenyl)-hydrazono]-pentane-2,4-dione. This intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine to form the 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole. jocpr.com

The subsequent reduction of the azo group to an amino group can be carried out using various reducing agents. A common and effective method involves the use of hydrazine hydrate, often in an alcoholic solvent. scispace.com In some cases, this reduction can be achieved without the need for a catalyst. scispace.com This method provides a viable pathway to 4-aminopyrazoles and can be adapted for the synthesis of 3-aminopyrazoles from the corresponding azo precursors. The reduction of azo compounds is a well-established transformation that generates aromatic amines. bohrium.comnih.gov

| Azo-Substituted Pyrazole Precursor | Reducing Agent | Product | Reference |

| 4-(Arylazo)-3,5-dimethylpyrazole | Hydrazine Hydrate | 4-Amino-3,5-dimethylpyrazole | scispace.com |

Advanced Approaches to 4,5-Dimethyl-1H-pyrazol-3-amine Derivatives

Beyond the classical synthesis of the pyrazole core, advanced methodologies focus on the functionalization and derivatization of the pyrazole ring to introduce diverse substituents and create novel analogues.

Nucleophilic Substitution Reactions in Pyrazole Ring Functionalization

Nucleophilic substitution reactions on the pyrazole ring offer a powerful tool for introducing various functional groups, although such reactions on the pyrazole ring itself can be challenging. However, with appropriate leaving groups, nucleophilic substitution becomes a viable strategy. For instance, the dimethylpyrazole moiety has been shown to undergo nucleophilic substitution in 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine when reacted with N-nucleophiles such as amines and NH-heterocycles. researchgate.net This demonstrates the potential for functionalizing pre-formed pyrazole rings through nucleophilic displacement.

In the context of synthesizing aminopyrazole derivatives, a halogenated pyrazole can serve as a key intermediate. For example, a 4-bromo-3,5-dimethylpyrazole can be subjected to a nucleophilic substitution reaction with an appropriate amine to introduce the amino group at the 4-position. mdpi.com While direct nucleophilic substitution on an unsubstituted pyrazole ring is difficult, the presence of activating groups or the use of a pre-functionalized pyrazole enhances the feasibility of this approach.

Reactions Involving Alpha-Haloacid Derivatives for Pyrazole Ring Formation

The use of α-halo carbonyl compounds provides another avenue for the synthesis of the pyrazole ring. While not a direct reaction with an α-haloacid, the related α-chloroketones are valuable precursors. A palladium-catalyzed carbonylation of aromatic or aliphatic α-chloroketones in the presence of hydrazines has been utilized to synthesize pyrazol-5-one and pyrazol-3-one derivatives. researchgate.netresearchgate.net This methodology highlights the utility of α-halo carbonyl compounds in constructing the pyrazole core.

This strategy can be conceptually extended to the synthesis of aminopyrazoles. For instance, an appropriately substituted α-haloketone could react with hydrazine to form a dihydropyrazole intermediate, which could then be further functionalized or aromatized to yield the desired aminopyrazole. The halogen atom serves as a reactive handle to facilitate the initial condensation and subsequent cyclization steps.

Amide Bond Formation and Derivatization Strategies

The amino group of 4,5-dimethyl-1H-pyrazol-3-amine provides a convenient site for further derivatization, most commonly through amide bond formation. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible pyrazole derivatives. The reaction typically involves the coupling of the aminopyrazole with a carboxylic acid or an activated carboxylic acid derivative. luxembourg-bio.com

Several methods can be employed for this amide bond formation:

Using Coupling Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the direct amidation of a carboxylic acid with the aminopyrazole. nih.gov

From Acid Chlorides: The aminopyrazole can be reacted with an acid chloride, often in the presence of a base to neutralize the HCl byproduct.

Thermal Condensation: In some cases, direct thermal condensation of a carboxylic acid and an aminopyrazole can be achieved, although this may require high temperatures.

These derivatization strategies are crucial for developing libraries of pyrazole-based compounds for various applications. researchgate.net

| Amine | Carboxylic Acid/Derivative | Coupling Method/Reagent | Product | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene carboxylic acid | DCC/DMAP | 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | nih.gov |

| Aminopyrazole | Aldehyde | Oxidative Amidation (AcNH-TEMPO+BF4−) | N-Acyl Pyrazole | mdpi.com |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Core

The 3-amino-4,5-dimethylpyrazole structure serves as a versatile building block for the synthesis of various fused heterocyclic systems. The presence of an amino group adjacent to a ring nitrogen atom allows for cyclization reactions with a range of electrophilic reagents to form bicyclic structures with significant pharmacological and material science applications. A prominent class of fused heterocycles derived from aminopyrazoles are the pyrazolo[1,5-a]pyrimidines. nih.govrsc.orgresearchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of a 3-aminopyrazole with 1,3-dielectrophilic compounds. For instance, the cyclocondensation of 5-amino-1H-pyrazoles with β-dicarbonyl compounds is a common strategy. nih.gov Microwave-assisted, solvent-free cyclization of 5-amino-1H-pyrazoles with 3-oxo-2-(2-arylhydrazinylidene)butanenitriles has been employed to regioselectively synthesize functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Similarly, reactions with enaminones, chalcones, and other suitable precursors lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and catalyst, can influence the outcome and yield of the reaction. For example, refluxing 5-amino-1H-pyrazole with an enaminone derivative in acetic acid with an ammonium (B1175870) acetate catalyst has been shown to produce pyrazolo[1,5-a]pyrimidines. researchgate.net

Beyond pyrazolo[1,5-a]pyrimidines, the aminopyrazole core can be elaborated into other important fused systems. These include:

Pyrazolo[3,4-d]pyrimidines: These are synthesized by reacting 5-aminopyrazoles with various one-carbon electrophiles. researchgate.net For example, the cyclization of ethyl 5-aminopyrazolo-4-carboxylate with formamide (B127407) yields a pyrazolo[3,4-d]pyrimidin-4-one derivative. nih.gov

Pyrazolo[3,4-d]pyridazines: These can be formed through the reaction of pyrazole-4-carbaldehydes with hydrazine or its derivatives. semanticscholar.org

Pyrazolo[1,5-a] nih.govresearchgate.netpharmacognosyjournal.nettriazines: These derivatives can be prepared by reacting a 5-aminopyrazole with ethoxycarbonyl isocyanate, followed by treatment with sodium ethoxide and subsequent reaction with substituted benzoyl chlorides. nih.gov

Pyrrolo[2,3-c]pyrazoles and Thieno[2,3-c]pyrazoles: These fused systems can be synthesized from pyrazole-4-carbaldehyde precursors through reactions with reagents like ethyl azidoacetate or methyl thioglycolate, respectively. semanticscholar.org

The regioselectivity of these fusion reactions is a critical aspect, often dictated by the substitution pattern on the pyrazole ring and the reaction conditions. rsc.org The ability to introduce a wide variety of substituents onto the pyrazole core before or after cyclization allows for the fine-tuning of the resulting fused system's properties. nih.gov

| Fused Heterocyclic System | Typical Reagents | General Synthetic Approach |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds, Enaminones, Chalcones | Cyclocondensation reaction with 3-aminopyrazole. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Formamide, N,N-substituted amides | Cyclization of 5-aminopyrazole-4-carboxylate or direct reaction with 5-aminopyrazoles. researchgate.netnih.gov |

| Pyrazolo[3,4-d]pyridazines | Hydrazine derivatives | Reaction with pyrazole-4-carbaldehyde precursors. semanticscholar.org |

| Pyrazolo[1,5-a] nih.govresearchgate.netpharmacognosyjournal.nettriazines | Ethoxycarbonyl isocyanate, Benzoyl chlorides | Multi-step synthesis starting from 5-aminopyrazole. nih.gov |

Sustainable and Efficient Synthetic Protocols

The development of green and sustainable synthetic methods is a primary focus in modern chemistry, and the synthesis of pyrazole derivatives is no exception. researchgate.net These protocols aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govtandfonline.com

One key strategy is the use of green catalysts . For example, ammonium chloride, which is inexpensive, readily available, and non-toxic, has been successfully employed as a catalyst in Knorr pyrazole synthesis. jetir.org This approach often utilizes renewable solvents like ethanol, further enhancing its green credentials. jetir.org

Energy-efficient techniques such as microwave and ultrasound irradiation have been widely adopted for the synthesis of pyrazole-containing heterocycles. nih.gov Microwave-assisted synthesis, in particular, offers significant advantages over conventional heating, including drastically reduced reaction times and improved product yields. nih.gov For instance, the four-component condensation to produce pyrano[2,3-c]pyrazole derivatives was achieved in just 25 minutes with an 88% yield under microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating. nih.gov

The choice of solvent is another critical factor in sustainable synthesis. There is a growing emphasis on using benign solvents like water or ethanol, or conducting reactions under solvent-free conditions . nih.govtandfonline.com Solvent-free reactions, often facilitated by a commercially available and recoverable ionic salt like tetrabutylammonium (B224687) bromide (TBAB), can lead to shorter reaction times and good yields at room temperature. tandfonline.com

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives. nih.gov These one-pot reactions combine multiple starting materials in a single step, reducing the need for intermediate purification and minimizing solvent waste. nih.gov The synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction is a prime example of this sustainable strategy. nih.gov

| Sustainable Protocol | Key Features | Examples in Pyrazole Synthesis |

|---|---|---|

| Green Catalysis | Use of non-toxic, inexpensive, and readily available catalysts. | Ammonium chloride in Knorr pyrazole synthesis. jetir.org |

| Energy-Efficient Methods | Application of microwave or ultrasound irradiation to reduce reaction time and energy consumption. | Microwave-assisted synthesis of pyrano[2,3-c]pyrazoles. nih.gov |

| Benign Solvents/Solvent-Free Conditions | Replacement of hazardous organic solvents with water, ethanol, or elimination of solvent altogether. | Synthesis of pyrazoles in H2O-ethanol mixtures or using TBAB under solvent-free conditions. nih.govtandfonline.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants, improving atom economy and efficiency. | Four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov |

Spectroscopic and Crystallographic Characterization of 4,5 Dimethyl 1h Pyrazol 3 Amine Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4,5-Dimethyl-1H-pyrazol-3-amine acetate (B1210297), NMR provides critical information about its proton and carbon framework, as well as dynamic processes such as tautomerism.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of the parent compound, 4-amino-3,5-dimethylpyrazole, reveals distinct signals corresponding to its unique protons. In a typical spectrum, the two methyl groups at positions 3 and 5 of the pyrazole (B372694) ring appear as a single sharp peak, indicating their chemical equivalence. The amine (-NH₂) protons and the pyrazole ring N-H proton also produce characteristic signals.

Upon formation of the acetate salt, significant changes in the ¹H NMR spectrum are expected. The amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺), which would cause its corresponding signal to shift downfield. The acetate counter-ion introduces a new singlet for its methyl protons, which typically appears in the range of 1.9-2.1 ppm. oup.com

Table 1: ¹H NMR Chemical Shifts for 4-Amino-3,5-dimethylpyrazole and Expected Shifts for the Acetate Salt

\Data for the free amine is based on literature values for 4-Amino-3,5-dimethylpyrazole.*

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR provides information on the carbon skeleton of a molecule. For 4,5-dimethyl-1H-pyrazol-3-amine, distinct signals are expected for the two methyl carbons and the three pyrazole ring carbons (C3, C4, and C5). The chemical shifts of the ring carbons are influenced by the attached functional groups (amino and methyl) and the nitrogen atoms within the ring. Studies on various pyrazole derivatives show that C3 and C5 carbons typically resonate at lower fields compared to the C4 carbon. researchgate.netresearchgate.net

For the acetate salt, the protonation of the amino group would influence the electronic environment of the adjacent C3 carbon, likely causing a shift in its resonance. Furthermore, two new signals corresponding to the acetate's methyl and carboxylate carbons would appear in the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for 4,5-Dimethyl-1H-pyrazol-3-amine Acetate

\Expected shifts are based on general values for substituted pyrazoles and acetate salts.* researchgate.net

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous structural assignment, especially for complex molecules. omicsonline.orglibretexts.org For pyrazole derivatives, these methods confirm connectivity and spatial relationships. researchgate.net

COSY (Correlation Spectroscopy) would show correlations between coupled protons, though in this specific molecule, with its isolated methyl and NH groups, its utility would be limited.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) are crucial for correlating each proton signal directly to its attached carbon. This would definitively link the methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This technique would be vital to confirm the assignment of the pyrazole ring carbons by showing correlations from the methyl protons to the C3, C4, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions, helping to determine the spatial proximity of protons, which can be useful in confirming the conformation of the molecule. researchgate.net

Exchange Spectroscopy (EXSY NMR) for Dynamic Processes

Exchange Spectroscopy (EXSY) is a 2D NMR technique used to study chemical exchange processes occurring on the NMR timescale. For pyrazole-containing compounds, a key dynamic process is tautomerism. bohrium.com N-unsubstituted pyrazoles can undergo prototropic tautomerism, where the N-H proton exchanges between the two ring nitrogen atoms. fu-berlin.denih.gov EXSY can be used to measure the rate of this exchange. For this compound, EXSY could also potentially probe the proton exchange between the pyrazolium (B1228807) cation and the acetate anion.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of the parent amine, 4-amino-3,5-dimethylpyrazole, is characterized by specific absorption bands. rsc.orgsemanticscholar.org The N-H stretching vibrations of the primary amine and the pyrazole ring N-H typically appear as distinct bands in the region of 3100-3400 cm⁻¹. C-H stretching from the methyl groups is observed around 2800-3000 cm⁻¹. rsc.orgresearchgate.net

The formation of the acetate salt introduces significant and characteristic changes to the FT-IR spectrum.

Ammonium Ion Formation : The protonation of the -NH₂ group to -NH₃⁺ results in the appearance of broad and strong absorption bands for N-H stretching, typically in the 2800-3200 cm⁻¹ range. usra.eduspectrabase.comnist.govnist.gov A characteristic N-H bending vibration for the ammonium ion also appears around 1500-1600 cm⁻¹.

Acetate Ion Bands : The carboxylate group (COO⁻) of the acetate ion gives rise to two prominent stretching vibrations: a strong, asymmetric stretch typically found between 1550-1610 cm⁻¹ and a weaker, symmetric stretch around 1400-1450 cm⁻¹. researchgate.netresearchgate.netnist.govspectrabase.comspectrabase.com

These features provide clear evidence of salt formation. The synthesis of 4-amino-3,5-dimethyl pyrazole has been successfully monitored in-line using FT-IR spectroscopy, demonstrating the technique's utility in tracking the appearance and disappearance of key functional groups during the reaction. rsc.orgrsc.org

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Functional Group Identification

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to the protonated cation, 4,5-dimethyl-1H-pyrazol-3-aminium, [C₅H₉N₃ + H]⁺, at a mass-to-charge ratio (m/z) of approximately 112.10. The intact salt would not typically be observed.

The fragmentation pattern of pyrazole derivatives is highly dependent on the nature and position of their substituents. For the 4,5-dimethyl-1H-pyrazol-3-aminium cation, fragmentation would likely involve characteristic losses from the pyrazole ring and its substituents. Aliphatic amines often undergo alpha-cleavage, which would be a primary fragmentation pathway. The molecular ion for aliphatic amines is generally weak. youtube.com Further fragmentation could involve the elimination of small, stable neutral molecules.

Table 1: Predicted Major Mass Spectrometry Fragments for the 4,5-Dimethyl-1H-pyrazol-3-aminium Cation

| m/z (Mass/Charge) | Proposed Fragment | Notes |

| 112.10 | [C₅H₁₀N₃]⁺ | Protonated molecular ion (cation) |

| 97.08 | [C₄H₇N₃]⁺ | Loss of a methyl radical (•CH₃) |

| 85.08 | [C₄H₉N₂]⁺ | Loss of HCN from the ring |

| 70.07 | [C₃H₆N₂]⁺ | Further fragmentation and ring cleavage |

| 42.03 | [C₂H₄N]⁺ | Fragment from the amine and methyl groups |

Note: The fragmentation data is predictive and based on general fragmentation patterns of pyrazole and amine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring is an aromatic heterocycle, and its π → π* transitions are observable in the UV region. For the parent pyrazole, these absorptions typically occur at short wavelengths, around 203-211 nm. mdpi.com

For this compound, the presence of the amino group (an auxochrome) and methyl groups on the pyrazole ring would be expected to shift the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted pyrazole. The formation of a salt can also influence the electronic environment and thus the absorption spectrum. researchgate.net A study on the related compound, 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate, confirms that UV spectroscopy is a standard technique for characterizing such salts. tandfonline.comkakatiya.ac.in The spectrum is typically recorded in a solvent like acetonitrile (B52724) or ethanol. researchgate.net

Table 2: Expected UV-Vis Absorption Data

| Compound Class | Typical λₘₐₓ (nm) | Transition Type |

| Unsubstituted Pyrazole | 203–211 | π → π |

| Aminopyrazole Derivatives | 220–280 | π → π |

| Pyrazolium Salts | 230–295 | π → π* / Intraligand (IL) |

Note: The specific λₘₐₓ for this compound would need to be determined experimentally.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for the acetate salt is not available, the structure of 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate provides an excellent model for the expected structural features. tandfonline.comresearchgate.net

In this related salt, the proton from the carboxylic acid (citric acid) transfers to one of the ring nitrogen atoms of the pyrazole, forming a pyrazolium cation. tandfonline.com A similar proton transfer is expected from acetic acid to form the 4,5-dimethyl-1H-pyrazol-3-aminium cation in the title compound.

The crystal structure is stabilized by an extensive network of hydrogen bonds. For the acetate salt, strong, charge-assisted hydrogen bonds of the N⁺–H···O type would form between the pyrazolium cation and the carboxylate group of the acetate anion. Additional N–H···O bonds involving the amino group are also anticipated, creating a robust, close-packed structure. tandfonline.comresearchgate.net The pyrazole ring itself is expected to be planar. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 4-amino-3,5-dimethyl-1H-pyrazolium Citrate Monohydrate tandfonline.comresearchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.501 |

| β (°) | 98.618 |

| γ (°) | 103.818 |

| Volume (ų) | 900.07 |

| Z | 4 |

| Key Interactions | Charge-assisted N⁺–H···O, O–H···O, and N–H···O hydrogen bonds |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and purity. nih.gov For this compound, with the molecular formula C₇H₁₃N₃O₂, the theoretical elemental composition can be precisely calculated. Agreement between the experimental and calculated values would provide strong evidence for the formation of the 1:1 salt. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₃N₃O₂)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 49.11 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.66 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 24.54 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.69 |

| Total | 171.200 | 100.00 |

Computational and Theoretical Investigations of 4,5 Dimethyl 1h Pyrazol 3 Amine Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds from first principles. These methods provide insights into the geometric and electronic characteristics that govern the behavior of 4,5-Dimethyl-1H-pyrazol-3-amine acetate (B1210297).

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4,5-Dimethyl-1H-pyrazol-3-amine acetate, DFT calculations would typically be employed to optimize the molecular geometry, determine electronic properties such as orbital energies, and map the electrostatic potential.

In a related study on the citrate (B86180) salt of an isomer, 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze the structure and intermolecular interactions. tandfonline.com Such studies show that the pyrazolium (B1228807) cation engages in significant charge-assisted hydrogen bonding with the counter-ion. tandfonline.com For the acetate salt, similar strong N⁺-H···O⁻ interactions between the protonated pyrazole (B372694) ring and the carboxylate group of the acetate anion would be expected to be a dominant feature of its ground state geometry.

The ground state properties of interest include the distribution of electron density, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For pyrazole derivatives, the distribution of these frontier orbitals is key to understanding their charge transfer properties. jcsp.org.pk

Table 1: Representative Ground State Properties Calculated for Pyrazole Derivatives using DFT

| Property | Typical Significance | Expected Trend for 4,5-Dimethyl-1H-pyrazol-3-ammonium |

|---|---|---|

| HOMO Energy | Electron-donating ability | Relatively high, localized on the pyrazole ring and amino group |

| LUMO Energy | Electron-accepting ability | Influenced by the π-system of the aromatic ring |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A larger gap suggests higher stability |

| Dipole Moment (µ) | Polarity and intermolecular interactions | Expected to be significant due to the charged nature of the salt |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack | Negative potential around acetate oxygen atoms; positive potential around pyrazolium N-H protons |

This table is illustrative, based on general principles and findings for similar pyrazole compounds.

For 4,5-Dimethyl-1H-pyrazol-3-amine, the cation in its acetate salt form is of primary interest for tautomeric analysis. Protonation can occur at either of the two ring nitrogen atoms or the exocyclic amino group. The relative stability of these resulting tautomers is critical for understanding the compound's interactions.

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For the isomer 4-amino-3,5-dimethylpyrazole, experimental IR spectra show characteristic N-H stretching bands around 3347 and 3163 cm⁻¹. dergipark.org.tr DFT calculations on related pyrazoles have successfully reproduced experimental vibrational modes, although calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. rsc.orgnih.gov For the acetate salt, one would predict strong bands corresponding to the carboxylate (COO⁻) asymmetric and symmetric stretches in addition to the N-H and C-H vibrations of the pyrazolium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. bohrium.comresearchgate.net For the isomer 4-amino-3,5-dimethylpyrazole, the experimental ¹H NMR spectrum shows singlets for the two methyl groups at δ 2.10 ppm, the NH₂ protons at δ 3.30 ppm, and the pyrazole NH proton at δ 11.40 ppm. dergipark.org.tr Computational predictions for the 4,5-Dimethyl-1H-pyrazol-3-ammonium cation would be expected to show distinct signals for the 4-CH₃ and 5-CH₃ groups and would be sensitive to the tautomeric state of the protonated ring.

Table 2: Experimental Spectroscopic Data for the Isomer 4-amino-3,5-dimethylpyrazole

| Parameter | Experimental Value |

|---|---|

| UV λmax (nm) | 237 dergipark.org.tr |

| IR (KBr, cm⁻¹) | 3347, 3163 (N-H); 2882 (C-H) dergipark.org.tr |

| ¹H-NMR (δ ppm) | 2.10 (s, 6H, pyrazole 3,5-dimethyl); 3.30 (s, 2H, NH₂); 11.40 (s, 1H, pyrazole NH) dergipark.org.tr |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. nih.gov It provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals.

For the 4,5-Dimethyl-1H-pyrazol-3-ammonium cation, NBO analysis would reveal key electronic features. This includes the nature of the π-electron delocalization within the pyrazole ring and the extent of hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. A significant interaction would be the delocalization of the lone pair of the unprotonated ring nitrogen into the π* anti-bonding orbitals of the ring, which contributes to the aromatic stability of the system. In the context of the acetate salt, NBO analysis can also quantify the charge transfer occurring in the hydrogen bonds between the cation and the acetate anion.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations can provide information on conformational flexibility, solvent effects, and the stability of intermolecular interactions.

For this compound, MD simulations could be used to explore several aspects:

Solvation: Simulating the compound in an aqueous environment would reveal the structure of the surrounding water molecules and the stability of the ion pair.

Conformational Sampling: Although the pyrazole ring is rigid, the orientation of the acetate counter-ion relative to the cation can be sampled to identify the most stable binding modes.

Interaction Dynamics: In a biological context, MD simulations are crucial for studying how a ligand like the pyrazolium cation interacts with a target protein, assessing the stability of the binding pose obtained from molecular docking. nih.govnih.gov

Studies on other pyrazole derivatives have used MD simulations to explore their binding modes with biological targets, such as kinases, providing a detailed understanding of the dynamic interactions that stabilize the ligand-receptor complex. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies through Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These studies rely on computational descriptors that quantify various physicochemical properties of the molecules.

For aminopyrazole derivatives, QSAR studies have been performed to understand the structural requirements for activities such as antitumor effects. nih.govresearchgate.net These studies utilize a range of descriptors:

Electronic Descriptors: Atomic charges, HOMO/LUMO energies, and dipole moments, which describe the electronic aspects of molecule-receptor interactions.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Properties like electrostatic potential and polarizability that provide a more detailed description of the molecule's interaction potential.

A hypothetical SAR study on derivatives of 4,5-Dimethyl-1H-pyrazol-3-amine could explore how modifications at the amino group or the pyrazole ring affect its activity. For instance, substituting the amino group could alter the molecule's hydrogen bonding capacity and lipophilicity, which are critical for cell permeability and target binding. Computational descriptors would be essential in quantifying these changes and building a predictive QSAR model.

Table 3: Common Computational Descriptors in SAR/QSAR Studies

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Partial Atomic Charges, HOMO/LUMO energies | Electrostatic interactions, reactivity |

| Steric | Molecular Volume, Surface Area | Shape complementarity with binding sites |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, hydrophobic interactions |

| Topological | Connectivity Indices, Wiener Index | Molecular size and shape |

In Silico Molecular Docking Studies with Biological Targets

While specific in silico molecular docking studies for this compound are not extensively documented in publicly available research, the broader class of pyrazole derivatives has been the subject of numerous computational investigations. These studies are crucial in predicting the binding affinities and interaction patterns of pyrazole-based compounds with various biological targets, thereby guiding the development of new therapeutic agents. The pyrazole scaffold is recognized for its diverse pharmacological potential, and docking studies have explored its utility against a range of diseases. nih.govnih.gov

The general approach in these studies involves docking various substituted pyrazole derivatives into the active sites of target proteins to predict their binding modes and energies. This allows for a rational understanding of structure-activity relationships. For instance, research has shown that the nature and position of substituents on the pyrazole ring significantly influence the binding affinity and selectivity towards different biological targets. mdpi.com

Investigations into Anticancer Targets

A significant area of focus for molecular docking studies of pyrazole derivatives has been in the field of oncology. The pyrazole nucleus is a common feature in many compounds designed as potential anticancer agents. nih.gov In silico studies have explored the interaction of pyrazole derivatives with several key proteins implicated in cancer progression.

For example, various pyrazole derivatives have been docked against receptor tyrosine kinases and other protein kinases, which are crucial in cell signaling pathways that are often dysregulated in cancer. researchgate.net One study investigated the docking of pyrazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). The results indicated that these compounds could act as potential inhibitors of these protein targets. researchgate.net

| Pyrazole Derivative | Biological Target | Binding Energy (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (PDB: 2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (PDB: 2W1G) | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (PDB: 2VTO) | -10.35 |

Furthermore, a computational analysis of a library of 63 pyrazole derivatives was conducted to assess their potential inhibitory effects against a panel of cancer-related proteins, including CRMP2, C-RAF, CYP17, and HDAC. The study identified several promising candidates with strong binding affinities for these targets. nih.gov

Antimicrobial and Other Therapeutic Targets

The versatility of the pyrazole scaffold extends to its potential as an antimicrobial agent. Molecular docking studies have been employed to investigate the interaction of pyrazole derivatives with microbial enzymes that are essential for their survival. One such target is bacterial DNA gyrase, a type II topoisomerase. A study on a ferrocenyl-substituted pyrazole demonstrated a strong binding affinity for the active site of DNA gyrase from E. coli (PDB: 6QX2), suggesting a potential mechanism for its antimicrobial activity. nih.gov

| Pyrazole Derivative | Biological Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Ferrocenyl-substituted pyrazole | Bacterial DNA Gyrase (PDB: 6QX2) | -9.6 | Alanine 588 |

Other therapeutic areas where pyrazole derivatives have been investigated through molecular docking include:

Glaucoma: Pyrazole derivatives have been studied as potential inhibitors of carbonic anhydrases (CAs), enzymes linked to glaucoma. ijpbs.com

Diabetes: Docking studies have explored pyrazole-phthalazine hybrids as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

Inflammation: The potential of pyrazole derivatives to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, has also been investigated using in silico methods. mdpi.com

Advanced Applications in Chemical and Materials Sciences

Coordination Chemistry and Ligand Design

The pyrazole (B372694) nucleus is a well-established ligand in coordination chemistry due to the presence of both a pyridine-like sp2-hybridized nitrogen atom and a pyrrole-like nitrogen atom. nih.gov This dual-natured composition allows pyrazoles to act as both proton donors and acceptors, making them highly effective in the formation of stable complexes with a wide range of metal ions. The aminopyrazole scaffold, in particular, offers additional coordination sites, enhancing its versatility in ligand design.

Derivatives of 4,5-dimethyl-1H-pyrazol-3-amine readily form coordination complexes with various transition metals, including copper(II), zinc(II), and mercury(II). nih.govresearchgate.net The pyrazole ring typically coordinates to the metal center through its sp2-hybridized nitrogen atom. The amino group at the 3-position can also participate in coordination, leading to the formation of stable chelate rings. This chelation effect enhances the thermodynamic stability of the resulting metal complexes.

The coordination environment of the metal ion is influenced by the nature of the pyrazole ligand, the metal salt used, and the reaction conditions. For instance, in the presence of different anions like nitrates or chlorides, the geometry of the resulting complex can vary significantly. X-ray diffraction studies of related aminopyrazole complexes have revealed diverse molecular structures, including mononuclear and binuclear species. researchgate.netresearchgate.net In these structures, the pyrazole ligands can act as monodentate or bridging ligands, further showcasing their coordination versatility. The study of these complexes is crucial for understanding their potential applications in various fields, including catalysis and materials science. nih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry | Reference |

| Copper(II) | 3-aminopyrazole (B16455) | N1, N2 coordination | Distorted octahedral | nih.gov |

| Zinc(II) | 4-acetyl-3-amino-5-methylpyrazole | N1, N2 coordination | Distorted tetrahedral | researchgate.net |

| Mercury(II) | 4-acetyl-3-amino-5-methylpyrazole | N2 coordination | Distorted tetrahedral | researchgate.net |

| Copper(II) | Pyrazole-based Schiff base | --- | Square planar | nih.gov |

This table is generated based on data from studies on related aminopyrazole derivatives.

The use of pyrazole-based ligands has been shown to significantly enhance the catalytic activity of transition metal complexes in various organic transformations. rsc.orgdntb.gov.ua For example, titanium(IV) isopropoxide complexes with pyrazole ligands have demonstrated a notable increase in catalytic activity for the ring-opening polymerization of L-lactide compared to the catalyst alone. rsc.org Similarly, copper(II) complexes bearing pyrazole-based ligands have been effectively used as catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. research-nexus.netmdpi.com The catalytic efficiency is often dependent on the nature of the pyrazole ligand, the counter-ion of the metal salt, and the solvent used. dntb.gov.uamdpi.com

The ability of aminopyrazoles to form extensive hydrogen bonding networks through both the pyrazole NH and the amino group protons makes them excellent candidates for the construction of supramolecular assemblies. nih.gov These non-covalent interactions play a crucial role in directing the crystal packing of the metal complexes, leading to the formation of one-, two-, or three-dimensional networks. The study of these supramolecular architectures is fundamental to the field of crystal engineering and the design of materials with specific properties.

Design and Development of Functional Materials

The inherent electronic and structural properties of the pyrazole ring system make its derivatives, including those of 4,5-dimethyl-1H-pyrazol-3-amine, attractive for the development of a wide range of functional materials.

Certain pyrazole derivatives have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govnih.gov The NLO response of these molecules arises from the intramolecular charge transfer between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. The pyrazole ring can act as part of this conjugated bridge.

For instance, studies on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole have demonstrated significant two-photon absorption cross-sections and first hyperpolarizability. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to correlate the molecular structure of pyrazole derivatives with their NLO properties, providing insights for the design of new materials with enhanced performance. nih.govresearchgate.net The introduction of various substituents on the pyrazole ring allows for the fine-tuning of these optical properties. researchgate.netresearchgate.net

Table 2: NLO Properties of a Selected Pyrazole Derivative

| Compound | Two-Photon Absorption (2PA) Cross-Section | First Hyperpolarizability (β) | Method | Reference |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | 67 GM at 690 nm | 45 ± 2 × 10⁻³⁰ cm⁵/esu | Experimental (Z-scan and HRS) | nih.gov |

GM = Goeppert-Mayer unit. HRS = Hyper-Rayleigh Scattering.

The high nitrogen content and positive heat of formation of the pyrazole ring make it a suitable scaffold for the synthesis of energetic materials. nih.govnih.gov By introducing energetic functionalities such as nitro (-NO2) or nitramine (-NHNO2) groups onto the pyrazole core, new high-energy-density materials (HEDMs) can be developed. rsc.orgresearchgate.net

Research in this area focuses on creating compounds that balance high detonation performance with good thermal stability and low sensitivity to impact and friction. nih.gov For example, a series of energetic compounds derived from pyrazole, featuring dinitromethyl and nitro groups, have been synthesized and characterized. rsc.org Some of the resulting energetic salts have shown calculated detonation velocities comparable to that of RDX, a widely used secondary explosive. rsc.org The development of such materials is of significant interest for both military and civilian applications. nih.govuni-muenchen.de

Aminopyrazoles are valuable precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. primachemicals.comemerald.com The diazotization of the amino group in 3-aminopyrazole derivatives, followed by coupling with various aromatic or heterocyclic compounds, yields a wide range of azo dyes with different colors and properties. nih.govnih.gov

Pyrazole azo dyes are known for their bright colors, good lightfastness, and strong dyeing properties on various fabrics, including cotton, wool, and silk. emerald.comresearchgate.net The specific shade and fastness properties of the dye can be tailored by modifying the substituents on both the pyrazole ring and the coupling component. nih.gov For example, novel disazo reactive dyes based on pyrazolo[1,2-a]pyrazole systems have been synthesized and shown to have high exhaustion and fixation values on cotton fabrics. emerald.com The versatility of pyrazolone (B3327878) chemistry allows for the creation of a diverse palette of colors, making these compounds highly useful in the textile and pigment industries. primachemicals.com

Contributions to Agrochemical Research

The pyrazole nucleus is a well-established scaffold in the development of modern agrochemicals, contributing to a variety of commercial herbicides, fungicides, and insecticides. Within this context, 4,5-Dimethyl-1H-pyrazol-3-amine serves as a valuable building block for the synthesis of more complex molecules intended for crop protection. While detailed public research on the direct pesticidal efficacy of 4,5-Dimethyl-1H-pyrazol-3-amine itself is limited, its importance is highlighted by its inclusion in patents for novel pest control agents.

For instance, the compound has been cited in patent literature as an intermediate or starting material for the synthesis of new naphthalin derivatives designed as active ingredients in pest control formulations. google.com This indicates its role as a key structural component in the discovery pipeline for new agrochemical products. The incorporation of the 4,5-dimethyl-1H-pyrazol-3-yl moiety is explored for its potential to confer or enhance the desired biological activity in the final target molecules.

The table below summarizes the documented involvement of 4,5-Dimethyl-1H-pyrazol-3-amine in agrochemical patent literature.

| Patent ID | Application Area | Role of 4,5-Dimethyl-1H-pyrazol-3-amine |

| WO2017174414A1 | Pest Control | Intermediate for naphthalin derivatives |

Role as Key Intermediates in Complex Organic Synthesis

4,5-Dimethyl-1H-pyrazol-3-amine is a versatile amine that serves as a crucial intermediate in the synthesis of a range of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its bifunctional nature, featuring a nucleophilic amino group and the pyrazole core, allows for its participation in various bond-forming reactions to construct elaborate molecular architectures.

One significant application is in modern cross-coupling reactions. Research has demonstrated its use in Buchwald-Hartwig C-N bond formation, where it is coupled with halo-aza-aromatics like 4-chloro-7-azaindole. nih.gov This reaction is a cornerstone for creating substituted 4-aminoazaindoles, a class of compounds investigated for their therapeutic potential as inhibitors of parasites such as Trypanosoma brucei. nih.gov The reaction conditions for coupling with 4,5-Dimethyl-1H-pyrazol-3-amine required specific optimization to achieve the desired products, underscoring its distinct reactivity. nih.gov

Furthermore, the compound is utilized in nucleophilic substitution reactions for the synthesis of polysubstituted pyrimidines. In one documented pathway, it is used to displace a chloro or methylsulfonyl group on a pyrimidine (B1678525) ring. For example, it reacts with 2,4,6-trichloropyrimidine (B138864) or 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) to form 2,4-dichloro-6-(4,5-dimethyl-1H-pyrazol-3-ylamino)pyrimidine derivatives. uantwerpen.be These products serve as intermediates for further elaboration into compounds designed as inhibitors of biological pathways like necroptosis and ferroptosis. uantwerpen.be

Its role as a foundational building block is also evident in patent literature for pharmaceuticals, where it is listed as a reactant in the synthesis of indole (B1671886) derivatives and anthranilic acid derivatives intended to act as cGMP-phosphodiesterase (cGMP-PDE) inhibitors. google.comgoogle.com

The following table details specific synthetic applications of 4,5-Dimethyl-1H-pyrazol-3-amine.

| Reaction Type | Key Reactants | Product Class | Field of Application |

|---|---|---|---|

| Buchwald-Hartwig Coupling | 4-chloro-7-azaindole | Substituted 4-aminoazaindoles | Medicinal Chemistry (Antiparasitic) nih.gov |

| Nucleophilic Substitution | 2,4,6-trichloropyrimidine | 2,4,6-triaminosubstituted pyrimidines | Medicinal Chemistry (Necroptosis Inhibitors) uantwerpen.be |

Biological Activity Profiling and Mechanistic Exploration of 4,5 Dimethyl 1h Pyrazol 3 Amine Derivatives

Antimicrobial Activity Studies

The pyrazole (B372694) nucleus is a foundational component in the development of various antimicrobial agents, with derivatives showing activity against bacteria, fungi, and mycobacteria. mdpi.comglobalresearchonline.netbenthamscience.com

Antibacterial Efficacy and Target Identification

Derivatives of the pyrazole scaffold are recognized for their broad-spectrum antibacterial properties. nih.govtandfonline.com Studies have demonstrated the efficacy of various pyrazole-containing compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com

Newly synthesized pyrazole derivatives have shown moderate to significant antibacterial activity. benthamscience.comjocpr.com For instance, certain 3,5-dimethyl azopyrazole derivatives exhibited notable activity when compared against the reference drug ciprofloxacin. jocpr.com In another study, pyrazole-thiazolidine hybrids, specifically compounds designated 7b and 8b, were identified as highly potent in both biological assays and molecular docking simulations, suggesting their potential as new antibacterial agents. benthamscience.com Similarly, a series of novel triazole-containing pyrazole ester derivatives were synthesized and evaluated, with compound 4d showing potent activity against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Salmonella gallinarum. mdpi.com The minimum inhibitory concentration (MIC) values for compound 4d were 4 µg/mL, 2 µg/mL, 4 µg/mL, and 0.5 µg/mL, respectively. mdpi.com

Mechanistic studies and in silico docking have suggested that the antibacterial action of some pyrazole derivatives involves the inhibition of essential bacterial enzymes. nih.govmdpi.com DNA topoisomerase II (DNA gyrase) and topoisomerase IV have been identified as potential molecular targets. nih.govmdpi.com For example, the potent activity of pyrazole-thiazole hybrids against MRSA is believed to be due to the inhibition of these topoisomerases. nih.gov Compound 4d, a triazole-containing pyrazole ester, was found to be a potent inhibitor of both Topoisomerase II (IC₅₀ = 13.5 µg/mL) and Topoisomerase IV (IC₅₀ = 24.2 µg/mL). mdpi.com

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC Value | Potential Target(s) | Reference |

|---|---|---|---|---|

| Triazole-containing pyrazole ester (4d) | S. aureus, L. monocytogenes, E. coli, S. gallinarum | 4, 2, 4, 0.5 µg/mL | Topoisomerase II/IV | mdpi.com |

| Pyrazole-thiazole hybrids | MRSA | MBC <0.2 µM | Topoisomerase II/IV | nih.gov |

| Pyrazole-thiazolidine hybrids (7b, 8b) | Gram-positive & Gram-negative bacteria | Potent activity reported | Not specified | benthamscience.com |

| 3,5-dimethyl azopyrazole (3a, 5a) | Various bacteria | Better activity than reference | Not specified | jocpr.com |

Antifungal Properties and Mode of Action

The pyrazole scaffold is also a key feature in molecules with significant antifungal properties. smolecule.com Research has explored the efficacy of pyrazole derivatives against various fungal pathogens, including those affecting agriculture and human health. nih.govnih.govresearchgate.net

A study involving novel pyrazole carboxamides and isoxazolol pyrazole carboxylates revealed notable antifungal activity against four phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govnih.gov Specifically, the isoxazole (B147169) pyrazole carboxylate derivative 7ai demonstrated significant efficacy against R. solani, with an EC₅₀ value of 0.37 μg/mL. nih.govnih.gov Another investigation into 4,5-dihydro-1H-pyrazole derivatives found good antifungal activity against Candida albicans. researchgate.net

The mode of action for these antifungal pyrazole derivatives is still under investigation, but structure-activity relationship (SAR) analyses provide some insights. For example, it was noted that substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity of isoxazolol pyrazole carboxylates. nih.gov This suggests that the nature and position of substituents on the pyrazole ring are critical for their antifungal potency.

| Compound/Derivative Class | Fungal Strain(s) | Activity (EC₅₀/MIC) | Reference |

|---|---|---|---|

| Isoxazole pyrazole carboxylate (7ai) | Rhizoctonia solani | EC₅₀ = 0.37 µg/mL | nih.govnih.gov |

| Pyrazole carboxamides (various) | A. porri, M. coronaria, C. petroselini, R. solani | Notable to moderate activity | nih.govnih.gov |

| 4,5-dihydro-1H-pyrazole derivatives (3a, 3b, 3d) | Candida albicans | Good activity at 1000 µg/mL | researchgate.net |

Antitubercular and Antimycobacterial Potentials

Pyrazole derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis (Mtb). nih.govnih.govresearchgate.net Several studies have reported significant in vitro activity of pyrazole-based molecules against Mtb, including drug-resistant strains. nih.govresearchgate.netcardiff.ac.uk

A series of thiazolyl-pyrazole derivatives showed promising minimum inhibitory concentration (MIC) values, ranging from 0.20 to 28.25 µg/mL, against dormant Mtb strains. nih.gov Notably, six of these compounds exhibited excellent antimycobacterial activity with low cytotoxicity. nih.gov In another study, a 3,5-diaryl-4,5-dihydro-1H-pyrazole derivative, compound 4g, was identified as a highly promising agent with an MIC value of 0.39 µg/mL against Mtb H37Rv. researchgate.net Furthermore, the compound NSC 18725, a 3,5-dimethyl-4-nitroso-1-phenylpyrazole, was found to be a potent scaffold with an MIC₉₉ value of 0.3125 μM against both fast and slow-growing mycobacteria. frontiersin.org

The antimycobacterial mechanisms of pyrazole derivatives are varied. Structure-activity relationship studies on NSC 18725 revealed that the nitroso functional group is crucial for its activity. frontiersin.org Other research has pointed to specific enzyme targets within Mtb. For example, a series of imidazole (B134444) and triazole diarylpyrazole derivatives were evaluated as inhibitors of CYP121A1, a cytochrome P450 enzyme essential for Mtb. cardiff.ac.uk The triazole derivative 12b showed a strong binding affinity (Kd = 5.13 μM) for this enzyme. cardiff.ac.uk Other pyrazole-containing compounds have been suggested to target MmpL3, a transporter involved in the synthesis of the mycobacterial cell wall. researchgate.netnih.gov

| Compound/Derivative Class | Mtb Strain(s) | Activity (MIC/MIC₉₉/Kd) | Potential Target(s) | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazole analogs (e.g., 7a, 7b, 8c) | Dormant Mtb | MIC = 0.20–28.25 µg/mL | Not specified | nih.gov |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole (4g) | Mtb H37Rv | MIC = 0.39 µg/mL | Not specified | researchgate.net |

| 3,5-dimethyl-4-nitroso-1-phenylpyrazole (NSC 18725) | Fast & slow-growing mycobacteria | MIC₉₉ = 0.3125 µM | Induction of autophagy | frontiersin.org |

| Triazole diarylpyrazole (12b) | Mtb H37Rv | Kd = 5.13 µM | CYP121A1 | cardiff.ac.uk |

Anti-inflammatory Response and Cyclooxygenase Inhibition Research

The pyrazole ring is a well-established pharmacophore in anti-inflammatory drug design, most famously represented by the selective COX-2 inhibitor celecoxib. ijpsjournal.com This has spurred extensive research into pyrazole derivatives as potential anti-inflammatory agents. mdpi.com

Evaluation as Cyclooxygenase (COX) Inhibitors

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the arachidonic acid cascade that produces pro-inflammatory prostaglandins. sci-hub.sebohrium.com Many synthesized pyrazole derivatives have shown potent and selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.comresearchgate.net

Numerous studies have synthesized and evaluated novel pyrazole derivatives for their COX inhibitory activity. One study reported new pyrazole derivatives with IC₅₀ values for COX-2 inhibition in the nanomolar range (e.g., 19.87 nM for compound 2a and 39.43 nM for 3b), with some compounds showing high selectivity indices (up to 22.21) for COX-2 over COX-1. nih.gov Another series of novel pyrazole derivatives also demonstrated selective COX-2 inhibition with IC₅₀ values ranging from 0.043 to 0.56 μM. nih.gov Structure-activity relationship studies indicate that substituents at the C4 position, such as -SO₂NH₂ or -CF₃, are critical for COX-2 selectivity. ijpsjournal.com Molecular docking studies have further elucidated how these derivatives bind within the active site of the COX-2 enzyme, often adopting conformations similar to known selective inhibitors like SC-558. researchgate.netnih.gov

| Compound/Derivative Class | COX-2 IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Pyrazole Derivative 2a | 19.87 nM | Not specified | nih.gov |

| Pyrazole Derivative 3b | 39.43 nM | 22.21 | nih.gov |

| Pyrazole Derivative 5b | 38.73 nM | 17.47 | nih.gov |

| Novel Substituted Pyrazoles (general) | 0.043–0.56 µM | Selective for COX-2 | nih.gov |

Mechanistic Investigations into Inflammatory Pathway Modulation

Beyond direct COX inhibition, pyrazole derivatives modulate inflammation through various other mechanisms. ijpsjournal.comsci-hub.se These compounds can interfere with the signaling pathways that control the expression and release of pro-inflammatory mediators. mdpi.comsci-hub.se

One key target is the transcription factor nuclear factor-kappa B (NF-κB), which is a central regulator of genes involved in the immune and inflammatory responses. nih.gov Studies have found that certain pyrazole derivatives can inhibit the activation of NF-κB. ijpsjournal.comnih.gov This suppression disrupts the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ijpsjournal.commdpi.comsci-hub.se For instance, one study showed that a novel pyrazole derivative, Compound 6c, acted as a potent inhibitor of NF-κB transcriptional activity in LPS-stimulated RAW264.7 cells. nih.gov

Other reported mechanisms include the inhibition of 5-lipoxygenase (5-LOX), which reduces the production of leukotrienes, and the downregulation of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide (NO) levels in macrophages. ijpsjournal.com Some pyrazole derivatives have also been shown to reduce leukocyte migration to inflamed tissues, a critical step in the inflammatory cascade. sci-hub.sebenthamscience.com This multi-targeted approach, addressing various synergistic inflammatory pathways, highlights the therapeutic potential of pyrazole derivatives as versatile anti-inflammatory agents. ijpsjournal.combohrium.com

Anticancer Activity Research and Cellular Mechanisms

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against a variety of cancer cell lines. mdpi.com Research indicates that these compounds exert their effects through multiple mechanisms, often by targeting key proteins involved in cancer cell proliferation and survival. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in enhancing the anticancer efficacy and selectivity of pyrazole derivatives. mdpi.com Modifications to the pyrazole ring have led to the development of compounds that interact with targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.gov

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR, a key player in non-small cell lung cancer and colorectal carcinoma. mdpi.com One such derivative, compound 24, displayed potent cytotoxicity against A549 and HCT116 cell lines with IC₅₀ values of 8.21 µM and 19.56 µM, respectively. mdpi.com Another series of indole-pyrazole hybrids demonstrated potent inhibition of CDK2, a crucial regulator of the cell cycle, with IC₅₀ values as low as 0.074 µM. mdpi.com

The anticancer activity of these derivatives often involves inducing apoptosis (programmed cell death) and arresting the cell cycle in cancer cells. For example, a potent CDK2 inhibitor with a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold was shown to arrest ovarian cancer cells in the S and G2/M phases and induce apoptosis. mdpi.com Similarly, some pyrazole-s-triazine hybrids have been found to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, a critical cascade for tumor cell growth and survival, in triple-negative breast cancer cells. nih.gov

| Compound Type | Target Cell Line | Activity (IC₅₀) | Target/Mechanism | Source |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative (24) | A549 (Lung) | 8.21 µM | EGFR Inhibition | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative (24) | HCT116 (Colorectal) | 19.56 µM | EGFR Inhibition | mdpi.com |

| Indole-pyrazole hybrid (33) | - | 0.074 µM | CDK2 Inhibition | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative (17) | MCF7 (Breast) | 2.89 µM | EGFR Inhibition | nih.gov |

| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF7 (Breast) | 11 µM | Cytotoxicity | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) | Various (13 lines) | 0.127–0.560 µM (GI₅₀) | CDK2 Inhibition | mdpi.com |

Other Biological Activities Under Investigation

Beyond their anticancer properties, derivatives of 4,5-Dimethyl-1H-pyrazol-3-amine are being explored for a range of other pharmacological effects.

Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in the design of analgesic agents. eco-vector.com Many pyrazolone (B3327878) derivatives are known to exhibit significant anti-inflammatory and analgesic activities. jst.go.jp The pharmacological action of these non-steroidal anti-inflammatory drugs (NSAIDs) is often attributed to the inhibition of prostaglandin (B15479496) biosynthesis by targeting cyclooxygenase (COX) enzymes. jst.go.jpnih.gov

For example, the novel pyrazole derivative FR140423, a selective COX-2 inhibitor, demonstrated potent anti-hyperalgesic effects in preclinical models, proving to be five-fold more potent than indomethacin. nih.gov Uniquely, this compound also produced analgesic effects in the tail-flick test, an activity blocked by the opioid antagonist naloxone, suggesting a morphine-like mechanism of action in addition to its NSAID properties. nih.gov The fusion of pyrazole with other heterocyclic rings, such as thiophene, has also been explored to develop agents with enhanced analgesic and anti-inflammatory actions. eco-vector.com

Antiviral Activity

The versatility of the pyrazole scaffold extends to antiviral applications. Pyrazole-based compounds have shown significant potential as antiviral agents targeting a wide array of viruses. nih.gov Research has demonstrated the efficacy of pyrazole derivatives against coronaviruses (including SARS-CoV-2 and MERS-CoV), Newcastle disease virus (NDV), herpes simplex virus (HSV), and Chikungunya virus (ChikV). nih.govrsc.orgeurekaselect.comresearchgate.net

The mechanism of action can involve the inhibition of key viral proteins. For instance, molecular docking studies have assessed the binding affinity of hydroxyquinoline-pyrazole derivatives to essential coronavirus proteins. rsc.org In one study, a Schiff's base derivative of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde showed inhibitory activity against ChikV with an IC₅₀ value of 14.15 µM. eurekaselect.com Another investigation into 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles against herpes simplex virus type-1 identified several compounds with strong antiviral activity, with IC₅₀ values as low as 0.02 µM. researchgate.net This highlights the potential for developing new and effective antiviral therapies based on the pyrazole structure. nih.gov

| Compound Type | Target Virus | Activity (IC₅₀) | Source |

|---|---|---|---|

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative (11) | Chikungunya virus (ChikV) | 14.15 µM | eurekaselect.com |

| 3-(4-methylphenyl)-5-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole (5f) | Herpes simplex virus type-1 (HSV-1) | 0.02 µM | researchgate.net |

| 6-(4-bromophenyl)-4-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (8) | Herpes simplex virus type-1 (HSV-1) | 0.03 µM | researchgate.net |

| Pyrazole derivative with oxime moiety (4a) | Tobacco Mosaic Virus (TMV) | 58.7 µg/mL (EC₅₀) | acs.org |

Antioxidant Capacity

Pyrazole derivatives have demonstrated considerable potential as antioxidant agents, capable of preventing oxidative damage. nih.govnih.gov Their antioxidant capacity is often evaluated through their ability to scavenge free radicals, measured by assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. nih.gov

The antioxidant activity is attributed to the chemical structure of the pyrazole moiety, particularly the presence of the NH proton. nih.gov Phenyl-pyrazolone derivatives, which are structurally similar to the antioxidant drug edaravone, have been shown to be robust antioxidants. mdpi.com In a study of novel synthetic pyrazoline derivatives, one compound was particularly effective at preventing lipid peroxidation in rat brain homogenates, with an IC₅₀ of less than 15 µM, and was also able to block glutathione (B108866) oxidation. nih.gov This suggests that pyrazole derivatives could be developed as therapeutic agents for conditions related to oxidative stress. researchgate.net

Ligand-Target Interactions in Biological Systems

The diverse biological activities of pyrazole derivatives are rooted in their ability to interact with various biological targets. Computational methods like molecular docking and Prime MM-GBSA studies have been instrumental in elucidating these ligand-target interactions at a molecular level. researchgate.netontosight.ai

These studies reveal that pyrazole analogs can bind to the active sites of enzymes through a combination of interactions, including hydrogen bonding, π-π stacking, and cation–π interactions. nih.gov For example, in the context of anti-inflammatory activity, pyrazole derivatives have been shown to interact effectively with the active site of the COX-2 enzyme. nih.gov

In anticancer applications, docking simulations have demonstrated that pyrazole scaffolds fit well within the binding sites of receptors like EGFR and CDK-2, forming multiple hydrophilic interactions. researchgate.net The binding of pyrazole derivatives to these targets can inhibit their function, thereby disrupting cancer cell signaling and proliferation. mdpi.com Similarly, molecular modeling of antiviral pyrazole derivatives has been used to predict their binding affinity to key viral proteins, such as the nsP2 protease of the Chikungunya virus, guiding the synthesis of more potent inhibitors. rsc.orgeurekaselect.com These detailed interaction studies are crucial for the rational design and optimization of new pyrazole-based therapeutic agents. researchgate.net

Future Directions and Research Outlook for 4,5 Dimethyl 1h Pyrazol 3 Amine Acetate

Emerging Synthetic Methodologies and Green Chemistry Advancements

The synthesis of pyrazole (B372694) derivatives is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. thieme-connect.comnih.gov Future research on the synthesis of 4,5-Dimethyl-1H-pyrazol-3-amine acetate (B1210297) and its analogs will likely focus on the principles of green chemistry to enhance efficiency, reduce waste, and improve safety.

Key areas of advancement include: